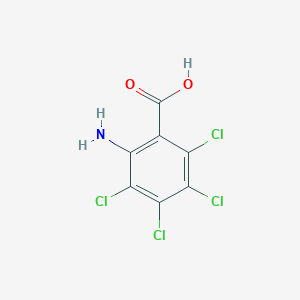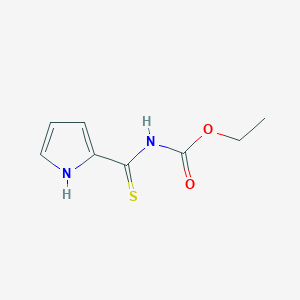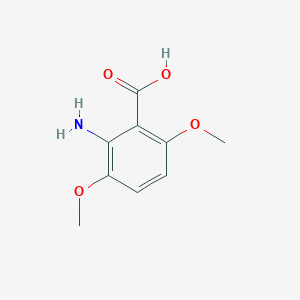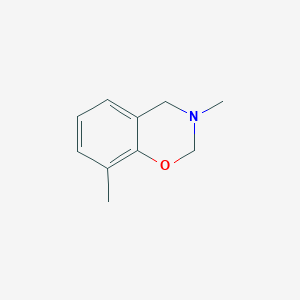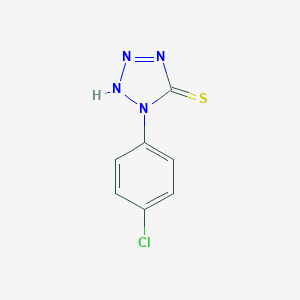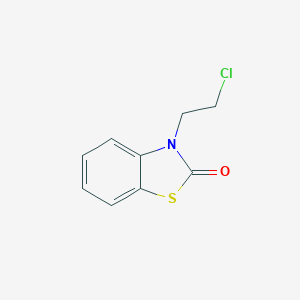
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the family of benzothiazolone derivatives and has been shown to exhibit a range of biological activities.
Mechanism Of Action
The exact mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one may act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical And Physiological Effects
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to reduce inflammation in animal models of arthritis and to have anticonvulsant effects in animal models of epilepsy. In addition, 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is its potential as a novel therapeutic agent for a range of conditions. However, there are also limitations to its use in lab experiments. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, the synthesis of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is complex, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. One area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as a novel therapeutic agent for cancer. Further research is needed to fully understand the antitumor effects of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one and to develop more effective treatment strategies. Another area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as an anxiolytic and antidepressant agent. More research is needed to fully understand the mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one in these conditions and to develop more effective treatment strategies. Finally, more research is needed to fully understand the potential side effects and toxicities of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis method of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosgene to produce 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. The overall reaction scheme is shown below:
Scientific Research Applications
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to have potential as a novel antidepressant and anxiolytic agent.
properties
CAS RN |
22258-71-5 |
|---|---|
Product Name |
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one |
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 |
InChI Key |
VZRAYMNDMPDPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Other CAS RN |
22258-71-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



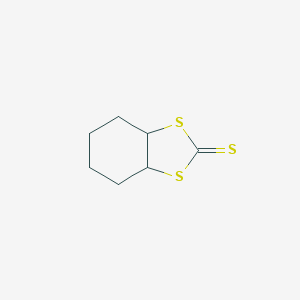

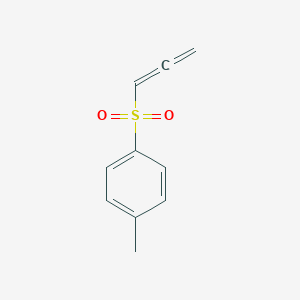
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
